molecular formula C11H14ClN B2665101 7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197056-64-5

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

Cat. No. B2665101
CAS RN: 2197056-64-5
M. Wt: 195.69
InChI Key: WLYINJXJYYXFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is a chemical compound . It is available for purchase from various suppliers for research and testing purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The molecular weight of “7’-Methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride” is 181.66 .

Scientific Research Applications

Synthesis and Derivatives Creation

Studies have detailed the synthesis of various spirocyclopropane derivatives, highlighting their potential in creating complex molecular architectures. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its analogues demonstrates diastereoselective cyclopropanation reactions, which are crucial in the formation of these compounds. Such syntheses pave the way for developing new pharmaceuticals and materials with unique properties (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).

Photochemistry and Reactivity

Research into the photochemistry of quinone diazides, which are potential precursors to spiro-cyclopropane-indol-7-one structures, reveals complex reactions involving oxygen transfer and carbenoid addition. These findings are essential for designing light-responsive materials and understanding molecular behavior under photochemical conditions (R. Sundberg, E. W. Baxter, 1986).

Catalyst-Free Synthesis

Innovations in catalyst-free synthesis have been reported, such as the highly diastereoselective formation of spiro[cyclopropane-1,3′-indolin]-2′-ones from substituted 3-methyleneindolin-2-ones. This methodology highlights the efficiency and environmental benefits of avoiding metal catalysts in synthetic procedures (Ram Awatar Maurya et al., 2014).

Ring-Opening Cyclization

The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, leading to 2-substituted 4-hydroxyindole derivatives, showcases the potential for rapid access to bioactive indole structures. This method could be valuable in synthesizing natural products and pharmaceuticals (H. Nambu, M. Fukumoto, Wataru Hirota, T. Yakura, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11;/h2-4,12H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYINJXJYYXFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(CC3)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

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